4-(4-Chlorophenyl)picolinic acid CAS number 1258612-04-2
4-(4-Chlorophenyl)picolinic acid CAS number 1258612-04-2
The following technical guide details the chemical architecture, synthesis, and application of 4-(4-Chlorophenyl)picolinic acid , a critical scaffold in the development of synthetic auxin herbicides and metallo-pharmaceuticals.
CAS Number: 1258612-04-2 Molecular Formula: C₁₂H₈ClNO₂ Molecular Weight: 233.65 g/mol Class: Arylpicolinate / Synthetic Auxin Mimic[1]
Executive Summary
4-(4-Chlorophenyl)picolinic acid represents a specialized structural motif within the pyridine-2-carboxylic acid (picolinate) family.[1] While commercial herbicides like Aminopyralid and Clopyralid utilize chlorination directly on the pyridine ring, and newer agents like Florpyrauxifen exploit the 6-position for aryl extension, this compound features a 4-position aryl substitution .[1]
This specific topology serves as a vital Structure-Activity Relationship (SAR) probe . It is primarily utilized to modulate lipophilicity and steric fit within the auxin-signaling F-box proteins (TIR1/AFB5), offering a pathway to overcome resistance mechanisms affecting earlier-generation auxinic herbicides.[1]
Chemical Architecture & Mechanism
The compound functions as a bidentate ligand and a biomimetic of Indole-3-acetic acid (IAA).[1] Its efficacy is governed by two distinct domains:
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The Binding Head (Picolinate Core): The pyridine nitrogen and the orthogonal carboxylate group form a planar chelation motif.[1] This domain anchors the molecule into the active site of the auxin receptor via an interaction with the co-factor (typically Inositol hexakisphosphate).[1]
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The Hydrophobic Tail (4-Chlorophenyl): The chlorophenyl group at the 4-position extends into the hydrophobic pocket of the receptor.[1] The chlorine atom provides metabolic stability (blocking oxidative metabolism) and enhances lipophilicity (LogP), facilitating translocation across the plant cuticle.[1]
SAR Logic: 4-Aryl vs. 6-Aryl
Most commercial arylpicolinates (e.g., Halauxifen) are 6-aryl substituted.[1] The 4-aryl substitution of CAS 1258612-04-2 alters the vector of the hydrophobic tail, probing different sub-pockets of the TIR1 receptor.[1] This makes it a critical tool for designing "resistance-breaking" herbicides.[1]
Synthesis & Manufacturing
The industrial-standard synthesis for 4-aryl picolinates relies on transition-metal catalyzed cross-coupling.[1] The most robust route is the Suzuki-Miyaura Coupling , utilizing a 4-halopicolinate precursor and a boronic acid.[1]
Reaction Pathway
Precursors: Methyl 4-chloropicolinate (or 4-bromopicolinate) + 4-Chlorophenylboronic acid.[1] Catalyst: Palladium(0) (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂). Base: Inorganic carbonate (K₂CO₃ or Na₂CO₃).[1]
Diagram: Synthesis Workflow
Caption: Two-step synthesis via Suzuki-Miyaura coupling followed by ester hydrolysis.
Experimental Protocol
Objective: Synthesis of 4-(4-Chlorophenyl)picolinic acid at 10 mmol scale.
Phase 1: Cross-Coupling[1]
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Setup: Charge a 100 mL round-bottom flask with Methyl 4-bromopicolinate (2.16 g, 10 mmol), 4-Chlorophenylboronic acid (1.72 g, 11 mmol), and Potassium Carbonate (4.14 g, 30 mmol).
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Solvent: Add 40 mL of 1,4-Dioxane and 10 mL of degassed water. Sparge with Nitrogen for 15 minutes.
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Catalysis: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) under a nitrogen stream.
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Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the bromide.[1]
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Workup: Cool to RT. Filter through a Celite pad.[1] Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify the intermediate methyl ester via silica gel chromatography.
Phase 2: Hydrolysis (Saponification)[1]
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Reaction: Dissolve the purified methyl ester in THF (20 mL). Add LiOH (2M aqueous solution, 10 mL).
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Stir: Stir vigorously at Room Temperature for 4 hours.
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Acidification: Acidify the reaction mixture to pH 3-4 using 1M HCl. A white precipitate should form.[1]
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Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and dry under vacuum at 50°C.[1]
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Yield: Expected yield 75-85% (white solid).
Analytical Characterization Data
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal / Parameter | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H) | Carboxylic acid proton (-COOH) |
| δ 8.7 (d, 1H), δ 8.3 (s, 1H) | Pyridine ring protons (alpha/meta to N) | |
| δ 7.8 (d, 2H), δ 7.5 (d, 2H) | Para-substituted chlorophenyl ring (AA'BB' system) | |
| LC-MS (ESI+) | m/z 234.0 [M+H]⁺ | Protonated molecular ion (Chlorine isotope pattern ³⁵Cl/³⁷Cl visible) |
| Appearance | White to Off-white Powder | Crystalline solid |
| Melting Point | 198 - 204 °C | Indicates high purity |
Biological Applications & Resistance Management
Auxin Receptor Interaction
The mechanism of action involves the compound acting as a "molecular glue."[1]
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Entry: The acid form enters the plant cell (via passive diffusion or auxin influx carriers).[1]
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Binding: Inside the nucleus, it binds to the TIR1/AFB receptor pocket.[1]
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Degradation: This binding recruits Aux/IAA repressor proteins for ubiquitination and subsequent proteasomal degradation.[1]
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Gene Activation: Degradation of repressors releases ARF transcription factors, leading to uncontrolled growth (epinasty) and plant death.[1]
Resistance Breaking Potential
Weeds resistant to Glyphosate or ALS-inhibitors often remain susceptible to picolinates.[1] Furthermore, the specific steric bulk of the 4-(4-chlorophenyl) group may retain activity against weed biotypes that have developed resistance to Picloram (which lacks the aryl tail) by bypassing mutated binding sites.[1]
Diagram: Mechanism of Action
Caption: The molecular pathway leading to herbicidal activity via the ubiquitin-proteasome system.[1]
Safety & Handling (GHS Standards)
Signal Word: WARNING
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
PPE Requirements:
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Nitrile gloves (0.11 mm minimum thickness).[1]
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Safety goggles with side shields.[1]
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Work within a certified chemical fume hood to avoid inhalation of dust.[1]
References
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National Institutes of Health (NIH) - PubChem. Compound Summary: Picolinic Acid Derivatives.[1] Retrieved from [Link]
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Corteva Agriscience Research. Discovery of Arylpicolinate Herbicides (Halauxifen & Florpyrauxifen).[1][2] Published in Pest Management Science.[1] Retrieved from [Link]
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Organic Syntheses. General Procedures for Suzuki-Miyaura Coupling of Pyridines. Retrieved from [Link]
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Epp, J. B., et al. The discovery of Arylex™ active and Rinskor™ active: Two novel arylpicolinate herbicides.[1] Bioorganic & Medicinal Chemistry.[1][2][3] Retrieved from [Link]
